Product packaging for 6-bromo-5-(trifluoromethyl)pyridin-2-amine(Cat. No.:CAS No. 1805454-19-6)

6-bromo-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B6601813
CAS No.: 1805454-19-6
M. Wt: 241.01 g/mol
InChI Key: GMPPUWGOVPVSOI-UHFFFAOYSA-N
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Description

6-Bromo-5-(trifluoromethyl)pyridin-2-amine is a high-value pyridine derivative serving as a versatile building block in organic synthesis and R&D for the agrochemical and pharmaceutical industries. The compound features both a bromo substituent and a strongly electron-withdrawing trifluoromethyl group on its pyridine ring, making it a privileged scaffold for constructing more complex, bioactive molecules . Trifluoromethylpyridine (TFMP) derivatives are a key structural motif in active ingredients due to the unique combination of the pyridine moiety's characteristics and the fluorine atom's physicochemical properties, such as its significant electronegativity and the ability to enhance metabolic stability and biomolecular affinity . Since the introduction of the first TFMP-based agrochemical, fluazifop-butyl, many TFMP-containing pesticides have been commercialized, and over 20 have acquired ISO common names . In the pharmaceutical sector, several drug and veterinary products containing the TFMP moiety have received market approval, with numerous candidates in clinical trials . This specific bromo- and amine-functionalized intermediate is particularly useful in the synthesis of novel compounds, such as nitrogen-containing heterocyclic compounds investigated as Poly (ADP-ribose) polymerase 1 (PARP1) inhibitors for potential antineoplastic applications . The compound should be stored in a dark place under an inert atmosphere at 2-8°C . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrF3N2 B6601813 6-bromo-5-(trifluoromethyl)pyridin-2-amine CAS No. 1805454-19-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-5-(trifluoromethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2/c7-5-3(6(8,9)10)1-2-4(11)12-5/h1-2H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPPUWGOVPVSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(F)(F)F)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Development for 6 Bromo 5 Trifluoromethyl Pyridin 2 Amine

Foundational Synthetic Approaches to Substituted Pyridin-2-amines

The synthesis of substituted 2-aminopyridines can be achieved through various methodologies, often involving multi-step sequences starting from simple, readily available precursors. These methods are designed to be versatile, allowing for the introduction of a range of substituents onto the pyridine (B92270) core.

Multi-step Synthetic Sequences from Readily Available Precursors

The construction of the 2-aminopyridine (B139424) scaffold can be accomplished through several synthetic routes. One common approach involves the use of enaminones as key intermediates in multicomponent reactions. For instance, a one-pot reaction between an enaminone, malononitrile, and a primary amine under solvent-free conditions can efficiently produce a variety of substituted 2-amino-3-cyanopyridines. nih.govresearchgate.net The proposed mechanism involves an initial Knoevenagel condensation of the enaminone with malononitrile, followed by the addition of a primary amine and subsequent intramolecular cyclization and aromatization to yield the 2-aminopyridine product. nih.gov

Another versatile method for preparing substituted pyridines involves a cascade reaction of α,β-unsaturated ketoxime O-pentafluorobenzoates with alkenylboronic acids. nih.gov This copper-catalyzed N-iminative cross-coupling leads to the formation of a 3-azatriene intermediate, which then undergoes electrocyclization and air oxidation to afford the highly substituted pyridine. nih.gov This approach offers good functional group tolerance and utilizes readily available starting materials. nih.gov

Classical methods for synthesizing 2-aminopyridines, such as the Chichibabin reaction, involve the direct amination of pyridine with sodium amide. However, these methods often require harsh reaction conditions and can result in mixtures of regioisomers. morressier.com More contemporary approaches often utilize pyridine N-oxides as starting materials, which can be converted to N-substituted 2-aminopyridines through a redox-neutral transformation. morressier.com A two-step protocol using inexpensive and widely available reagents allows for the synthesis of unsubstituted 2-aminopyridines with excellent regioselectivity and functional group tolerance. morressier.com

The substitution of a leaving group at the 2-position of the pyridine ring by an amine is another prevalent strategy. This can involve the displacement of a halide, such as in 2-halopyridines, often facilitated by transition metal catalysis (e.g., Buchwald-Hartwig amination) or by activation of the pyridine ring through the formation of N-alkyl pyridinium salts. nih.gov

Strategies for Bromine Atom Incorporation in the Pyridine Ring

The introduction of a bromine atom onto the pyridine ring is a crucial step in the synthesis of 6-bromo-5-(trifluoromethyl)pyridin-2-amine. The regioselectivity of bromination is highly dependent on the reaction conditions and the substituents already present on the pyridine ring.

Direct bromination of pyridine itself is challenging due to the deactivation of the ring by the nitrogen atom. However, bromination can be achieved under harsh conditions, for example, by heating pyridine with bromine in fuming sulfuric acid at 130°C, which predominantly yields 3-bromopyridine. researchgate.net Gas-phase bromination at high temperatures (e.g., 300°C) can lead to substitution at various positions. researchgate.net

For substituted pyridines, the directing effects of the existing functional groups play a significant role. In the synthesis of 2-bromopyridine, a common method involves the diazotization of 2-aminopyridine in the presence of hydrobromic acid and bromine, followed by the addition of sodium nitrite. orgsyn.org

More selective bromination methods have been developed to avoid the use of harsh reagents and to control regioselectivity. The use of N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of oleum has been shown to be an effective and selective method for the bromination of pyridine derivatives. google.com This process offers a more economical and production-friendly alternative to using elemental bromine, leading to the desired brominated pyridines with a low content of side products. google.com

Methods for Trifluoromethyl Group Installation

The introduction of a trifluoromethyl (CF3) group into a molecule can significantly enhance its biological activity. nih.govresearchgate.net Several methods have been developed for the trifluoromethylation of pyridine rings.

A widely used industrial method for synthesizing trifluoromethylpyridines involves a chlorine/fluorine exchange reaction. nih.govjst.go.jp This process typically starts with the chlorination of a picoline (methylpyridine) to form a trichloromethylpyridine, which is then subjected to fluorination using reagents like hydrogen fluoride (HF) or antimony trifluoride (SbF3). nih.govjst.go.jp This method can be performed in either a liquid or vapor phase. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine can be synthesized from 2,3-dichloro-5-(trichloromethyl)pyridine via fluorination. google.comgoogleapis.com This exchange is a key step in the production of many commercially important trifluoromethylpyridine derivatives. nih.govjst.go.jpresearchoutreach.org

An alternative strategy involves the construction of the pyridine ring from smaller, readily available building blocks that already contain the trifluoromethyl group. nih.govjst.go.jpresearchoutreach.org This approach, often involving cyclo-condensation reactions, allows for the regioselective placement of the trifluoromethyl group. researchoutreach.org Common trifluoromethyl-containing building blocks include ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. researchoutreach.org The choice of building block and reaction conditions determines the final substitution pattern of the pyridine ring. researchoutreach.orgnih.govrsc.orgrsc.org

Direct C-H trifluoromethylation of pyridine is an attractive approach from an atom and step economy perspective, but it can be challenging to control the regioselectivity. bohrium.comacs.org The reaction of pyridine with a trifluoromethyl radical source often leads to a mixture of 2-, 3-, and 4-trifluoromethylated products. chemrxiv.org

To overcome this, methods have been developed that utilize pre-functionalized pyridines or employ a directing group strategy. For instance, transition metal-mediated or -catalyzed cross-coupling reactions of halopyridines or pyridylboronic acids with a trifluoromethyl source can provide trifluoromethylpyridines. acs.orgchemrxiv.orgnih.gov

Recent advancements have focused on achieving regioselective direct C-H trifluoromethylation. One strategy involves the nucleophilic activation of the pyridine ring through hydrosilylation, followed by electrophilic trifluoromethylation of the resulting enamine intermediate. chemrxiv.orgresearchgate.net This has been shown to be effective for the 3-position-selective trifluoromethylation of pyridine rings. chemrxiv.orgresearchgate.netchemistryviews.org Another approach utilizes an N-methylpyridine quaternary ammonium (B1175870) activation strategy, where pyridinium iodide salts react with trifluoroacetic acid in the presence of silver carbonate to yield trifluoromethylpyridines with good yield and excellent regioselectivity. bohrium.comacs.orgacs.org

Introduction of the Amino Group via Amination Reactions

The synthesis of this compound often involves the strategic introduction of an amino group onto a pre-functionalized pyridine ring. A key method for achieving this is through amination reactions, particularly nucleophilic aromatic substitution (SNAr). In a developed second-generation synthesis route for a related complex intermediate, a regioselective SNAr amination was a crucial step. acs.org This type of reaction is effective because the pyridine ring is activated by electron-withdrawing groups, facilitating the displacement of a leaving group, such as a halide, by an amine.

The general approach involves reacting a suitable di-substituted pyridine, for instance, a di-halogenated precursor, with an aminating agent. The reaction conditions, including solvent, temperature, and the nature of the base, are critical for achieving high regioselectivity and yield. For example, methods have been developed for the amination of 6-halopyridin-2-amines where an amine is added to the pyridine scaffold using a strong base like potassium bis(trimethylsilyl)amide (KN(Si(CH₃)₃)₂) in a solvent such as dioxane at elevated temperatures. georgiasouthern.edu These methodologies highlight a common strategy for installing the 2-amino group in this class of compounds.

Advanced Synthetic Transformations Involving this compound

Once synthesized, this compound serves as a versatile substrate for further molecular elaboration. Its two distinct functional handles—the bromo substituent and the amino group—allow for a range of advanced synthetic transformations. These reactions are primarily centered around cross-coupling and substitution chemistries to build more complex nitrogen-containing heterocyclic structures.

Palladium-Catalyzed Amination Reactions for Nitrogen Heterocycle Formation

The bromine atom at the 6-position of this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction is a powerful tool for forming new carbon-nitrogen (C-N) bonds, enabling the introduction of a wide variety of nitrogen-based functional groups and the construction of elaborate nitrogen heterocycles. nih.govnih.gov The process involves the reaction of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base. This methodology is widely applied to bromo- and chloropurine nucleosides, demonstrating its utility for functionalizing halogenated nitrogen heterocycles. nih.gov

Optimization of Catalytic Systems (e.g., Pd(dba)₂/BINAP)

The success of a palladium-catalyzed amination reaction hinges on the careful optimization of the catalytic system. This system comprises a palladium precursor and a supporting ligand. While various palladium sources can be used, combinations like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or palladium(II) acetate (B1210297) (Pd(OAc)₂) are common. georgiasouthern.edunih.gov The choice of ligand is equally critical. For the amination of a halopyridine, a catalytic system consisting of Pd₂(dba)₃ and a phosphine ligand such as 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) has been employed. georgiasouthern.edu

Optimization also involves adjusting the catalyst loading. For instance, in the amination of 6-bromopurine nucleosides, reactions could be performed with a lower catalytic loading of 5 mol% Pd(OAc)₂. nih.govnih.gov In contrast, less reactive aryl chlorides often require a higher catalyst load to achieve good yields. nih.govnih.gov

ParameterCondition 1Condition 2Source
Palladium Source Pd₂(dba)₃Pd(OAc)₂ georgiasouthern.edunih.gov
Ligand rac-BINAPXantphos georgiasouthern.edunih.gov
Catalyst Loading Not specified5 mol % nih.govgeorgiasouthern.edu
Substrate Halopyridine6-Bromopurine Nucleoside nih.govgeorgiasouthern.edu
Ligand Effects on Reaction Efficiency and Selectivity

The ligand plays a multifaceted role in the catalytic cycle, influencing the catalyst's stability, reactivity, and selectivity. Bulky, electron-rich phosphine ligands are often required to facilitate the key steps of oxidative addition and reductive elimination. Different ligands can have a significant impact on reaction outcomes.

BINAP : A widely used ligand for cross-coupling, effective in the amination of halopyridines. georgiasouthern.edu

Xantphos : This ligand has proven efficient for the amination of 6-bromo- and 6-chloropurine nucleosides, providing good to excellent conversions. nih.govnih.gov

tBuBrettPhos : A bulky biarylphosphine ligand that has been shown to facilitate the amination of unprotected bromoimidazoles and bromopyrazoles under mild conditions. nih.gov

Pyridine-based ligands : In some palladium-catalyzed C-H amination reactions, pyridine-based ligands like 2,4,6-trimethoxypyridine have been identified as promoters, significantly improving reaction yields. chu-lab.org

The selection of the optimal ligand is often empirical and depends on the specific substrates being coupled.

LigandApplicationOutcomeSource
rac-BINAP Amination of halopyridineSuccessful C-N bond formation georgiasouthern.edu
Xantphos Amination of 6-bromopurine nucleosidesEfficient conversion nih.govnih.gov
tBuBrettPhos Amination of bromoimidazolesEnables reaction under mild conditions nih.gov
2,4,6-Trimethoxypyridine C-H amination of benzamidesIncreased yield to 58% chu-lab.org
Solvent and Temperature Parameters in Palladium-Catalyzed Processes

Solvent and temperature are critical parameters that must be controlled to ensure efficient and clean conversion in palladium-catalyzed aminations. Aprotic solvents are commonly used to avoid interference with the catalytic cycle.

Toluene : A frequently used solvent for these reactions, often heated to around 100 °C to drive the reaction to completion. nih.govnih.gov

Dioxane : Another common solvent for Buchwald-Hartwig aminations. georgiasouthern.edu

Dimethylformamide (DMF) : Used in some aerobic oxidative amination reactions at moderate temperatures of 60 °C. mdpi.com

The choice of temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions or catalyst decomposition. In some cases, microwave-assisted heating has been shown to dramatically reduce reaction times and improve yields, particularly for challenging substrates like 5-bromo-8-cyanoquinoline. nih.gov

Nucleophilic Substitution Reactions at the Bromine Center

Beyond metal-catalyzed reactions, the bromine atom on this compound can be displaced by strong nucleophiles through nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, and this effect is amplified by the presence of the strongly electron-withdrawing trifluoromethyl group at the 5-position. This electronic property makes the carbon atom attached to the bromine susceptible to nucleophilic attack. ambeed.com

This compound is a valuable intermediate for synthesizing more complex molecules because the bromine atom can be readily substituted by various nucleophiles, including amines, thiols, and alkoxides. For instance, a key step in a reported manufacturing process for a complex heterocyclic molecule is a regioselective SNAr amination. acs.org This reactivity allows for the direct introduction of diverse functional groups without the need for a metal catalyst, often under different conditions than those used for cross-coupling, providing a complementary synthetic strategy.

Cross-Coupling Methodologies for C-C and C-N Bond Formation

The bromine atom at the 6-position and the amino group at the 2-position of the target molecule are strategic handles for further molecular elaboration through cross-coupling reactions. These palladium-catalyzed reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds between an organoboron compound (like a boronic acid or ester) and an organohalide. tcichemicals.com For a substrate such as this compound, the bromine atom can be readily displaced to introduce a variety of aryl, heteroaryl, or vinyl groups.

The general catalytic cycle involves three main steps:

Oxidative Addition: A Palladium(0) catalyst inserts into the carbon-bromine bond of the pyridine.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

While specific studies on this compound are not extensively detailed, research on similar substrates, such as 5-bromo-2-methylpyridin-3-amine, demonstrates the feasibility of this reaction. nih.gov In a typical procedure, the bromo-pyridine derivative is reacted with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄ in a solvent mixture like 1,4-dioxane/water. nih.gov The reaction tolerates a wide range of functional groups, making it a powerful tool for creating libraries of substituted pyridine compounds. nih.govnih.gov The reactivity of the halide is a key factor, with the general trend being I > Br > Cl. tcichemicals.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Bromopyridine Derivative

ParameterConditionReference
Substrate5-Bromo-2-methylpyridin-3-amine nih.gov
Coupling PartnerArylboronic acids nih.gov
CatalystPd(PPh₃)₄ nih.gov
BaseK₃PO₄ nih.gov
Solvent1,4-Dioxane/Water nih.gov
Temperature85-95 °C nih.gov

Heck Reaction: The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes, catalyzed by palladium. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This methodology could be applied to this compound to introduce alkenyl substituents at the 6-position. The reaction typically involves a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base. organic-chemistry.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. researchgate.net

Sonogashira Coupling: The Sonogashira reaction is a highly effective method for forming C-C bonds between aryl or vinyl halides and terminal alkynes. wikipedia.orgmdpi.com This reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, typically in the presence of an amine base. libretexts.org For this compound, this reaction would install an alkynyl group at the 6-position, providing a versatile intermediate for further transformations. Studies on the Sonogashira coupling of similar substrates, like 6-bromo-3-fluoro-2-cyanopyridine, have been successfully conducted. soton.ac.ukresearchgate.net Typical conditions involve a palladium catalyst like Pd(PPh₃)₄, a copper(I) co-catalyst such as CuI, and an amine base like triethylamine (Et₃N) in a solvent like THF. soton.ac.uk

Table 2: General Conditions for Sonogashira Coupling of a Bromopyridine Derivative

ParameterConditionReference
Substrate6-bromo-3-fluoro-2-cyanopyridine soton.ac.uk
Coupling PartnerTerminal alkynes soton.ac.uk
CatalystPd(PPh₃)₄ soton.ac.uk
Co-catalystCuI soton.ac.uk
BaseEt₃N soton.ac.uk
SolventTHF soton.ac.uk

Oxidation and Reduction Pathways

Specific oxidation and reduction pathways for this compound are not extensively documented in the surveyed literature. However, based on general organic chemistry principles, the functional groups present on the molecule offer potential sites for such transformations. The primary amino group (-NH₂) could potentially be oxidized or converted to a diazonium salt for further functionalization. The pyridine ring itself is generally resistant to oxidation but can be reduced under certain conditions. The carbon-bromine bond could undergo reductive dehalogenation. Without specific research findings, these pathways remain theoretical for this particular compound.

Process Research and Development for Scalable Synthesis

The development of efficient, scalable, and cost-effective synthetic routes is crucial for the industrial application of chemical compounds. While process development for this compound itself is not detailed, extensive research has been conducted on the closely related and structurally similar intermediate, 6-bromo-4-methyl-5-(trifluoromethyl)pyridin-2-amine . This compound is a key intermediate in the synthesis of the KRAS G12C inhibitor divarasib (B10829276).

An initial, first-generation manufacturing process for the 4-methyl analogue was a lengthy 9-step sequence that involved complex protecting group manipulations and a copper-mediated trifluoromethylation. Process research led to a significantly improved and scalable second-generation route that furnishes the desired product in just three steps from an inexpensive and readily available starting material.

This streamlined process starts with 2,6-dichloro-4-methylnicotinic acid and proceeds through three key transformations:

Deoxofluorination: Installation of the trifluoromethyl group.

Halogen Exchange: Conversion of a chlorine to a bromine atom.

Regioselective SₙAr Amination: Introduction of the amino group.

This optimized route avoids tedious protection/deprotection steps and utilizes more efficient reactions, making it suitable for large-scale production.

A key innovation in the scalable synthesis of the 4-methyl analogue was the method for introducing the trifluoromethyl group. Instead of a late-stage trifluoromethylation, the second-generation process relies on a deoxofluorination reaction of a carboxylic acid. This strategy involves converting the carboxylic acid group of 2,6-dichloro-4-methylnicotinic acid directly into a trifluoromethyl group. Deoxyfluorination reagents are specialized fluorinating agents that can replace oxygen atoms with fluorine. This approach proved to be a highly efficient and streamlined method for installing the crucial -CF₃ moiety at an early stage of the synthesis.

Halogen Exchange Bromination for Key Intermediates

Halogen exchange (Halex) reactions are a powerful tool in organic synthesis for introducing a desired halogen atom onto an aromatic or heteroaromatic ring by replacing another. In the context of synthesizing this compound and its analogues, the conversion of a more readily available chloropyridine intermediate to the target bromopyridine is a key strategic step.

Research into the manufacturing process of related complex molecules has demonstrated the efficacy of a direct chlorine-to-bromine exchange. In a scalable, multi-step synthesis, a chloropyridine precursor is converted to the corresponding 6-bromo-4-methyl-5-(trifluoromethyl)pyridin-2-amine. This transformation is typically achieved by treating the chloro-intermediate with a potent brominating agent. One effective method involves the use of concentrated aqueous hydrobromic acid (HBr). The reaction often requires elevated temperatures to drive the nucleophilic aromatic substitution, where bromide ions displace the chloride on the activated pyridine ring. To facilitate this exchange and prevent unwanted side reactions, the exocyclic amine is often protected, for instance, as an acetyl derivative, prior to the halogen exchange step. This protection-exchange-deprotection sequence ensures high yields and purity of the desired brominated intermediate.

The general conditions for such a transformation are summarized in the table below.

ParameterConditionPurpose
Starting Material 6-Chloro-5-(trifluoromethyl)pyridin-2-amine (or analogue)Precursor for bromination
Protecting Group Acetyl (Ac) or other suitable groupPrevents side reactions at the amine functionality
Brominating Agent 40-48 wt % aqueous Hydrobromic Acid (HBr)Source of bromide nucleophile for halogen exchange
Temperature Elevated temperatures (e.g., >100 °C)To overcome the activation energy of the SNAr reaction
Outcome Replacement of chlorine with bromine at the C6 positionFormation of the desired bromopyridine intermediate

This halogen exchange strategy is crucial when the direct regioselective bromination of the pyridine ring is challenging or results in poor yields and isomeric mixtures.

Regioselective SNAr Amination Approaches

The introduction of the amine group at the C2 position of the pyridine ring is another critical step in the synthesis of this compound. A highly effective method for this transformation is the Nucleophilic Aromatic Substitution (SNAr) reaction. The success of this approach hinges on the electronic properties of the pyridine ring.

The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group at the C5 position significantly activates the pyridine ring towards nucleophilic attack. This effect is most pronounced at the positions ortho and para to the activating group, namely the C2, C4, and C6 positions. Consequently, a dihalogenated precursor, such as 2,6-dichloro-5-(trifluoromethyl)pyridine, can undergo a regioselective SNAr reaction.

In this approach, the precursor is treated with an amine source, such as ammonia (B1221849) or a protected amine equivalent. The inherent electronic activation of the ring allows for the selective displacement of one of the halogen atoms. Typically, the C2 position is highly susceptible to nucleophilic attack. By carefully controlling reaction conditions—such as temperature, solvent, and the nature of the nucleophile—chemists can achieve high regioselectivity, favoring the formation of the 2-amino product over the 6-amino isomer. Studies have shown that pyridines containing electron-withdrawing groups exhibit enhanced reactivity in SNAr reactions, comparable to more traditionally activated heteroaromatics like pyrimidines nih.gov. This makes regioselective SNAr amination a robust and predictable method for installing the required amino functionality.

Starting MaterialNucleophileKey ActivatorProductReaction Type
2,6-Dihalo-5-(trifluoromethyl)pyridineAmmonia / Amine-CF3 group at C56-Halo-5-(trifluoromethyl)pyridin-2-amineRegioselective SNAr
2-Bromo-6-chloro-5-(trifluoromethyl)pyridineAmmonia / Amine-CF3 group at C5This compoundRegioselective SNAr

Innovative Synthetic Techniques for Enhanced Yield and Efficiency

To meet the demands of modern chemical manufacturing, which prioritizes efficiency, safety, and sustainability, innovative synthetic techniques are increasingly being applied to the synthesis of complex heterocyclic molecules.

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates, increasing yields, and improving product purity. nih.govnih.gov The application of microwave irradiation to the synthesis of pyridine derivatives has shown considerable promise. mdpi.com In reactions such as SNAr amination or cross-coupling, microwave heating can dramatically reduce reaction times from hours to minutes. nih.gov This is due to the efficient and uniform heating of the reaction mixture, which can lead to higher effective temperatures and overcome significant activation barriers. For the synthesis of this compound, microwave technology could be applied to both the SNAr amination and potential cross-coupling steps, offering a greener and more time-efficient alternative to conventional heating methods. nih.govsmolecule.com

Solid-phase synthesis is a technique where molecules are built step-by-step on a solid support, such as a polymer resin. wikipedia.org This methodology simplifies the purification process, as excess reagents and by-products can be washed away, leaving the desired compound attached to the resin. wikipedia.orgrsc.org This approach is particularly well-suited for the preparation of chemical libraries for drug discovery. The synthesis of pyridine scaffolds on a solid phase has been reported, often utilizing classic reactions like the Hantzsch pyridine synthesis. By anchoring one of the starting materials to the resin, a variety of substituents can be introduced in subsequent steps. After the pyridine ring is constructed and functionalized, the final product is cleaved from the solid support. This technique could be adapted to produce a diverse array of analogues of this compound for structure-activity relationship (SAR) studies. nih.gov

Chemical Reactivity and Mechanistic Investigations of 6 Bromo 5 Trifluoromethyl Pyridin 2 Amine

Electronic Effects of Substituents on Pyridine (B92270) Ring Reactivity

The reactivity of the pyridine ring in 6-bromo-5-(trifluoromethyl)pyridin-2-amine is profoundly influenced by the electronic contributions of its three substituents. The pyridine nucleus itself is inherently electron-deficient due to the electronegative nitrogen atom, which makes it less reactive toward electrophilic substitution than benzene (B151609) but more susceptible to nucleophilic attack. chemrxiv.orgnih.gov The substituents modulate this intrinsic reactivity.

Table 1: Summary of Substituent Electronic Effects
SubstituentPositionInductive EffectMesomeric (Resonance) EffectOverall Effect on Ring Electron Density
Trifluoromethyl (-CF3)5Strongly withdrawing (-I)Weakly withdrawing (-M, via hyperconjugation)Strongly Deactivating
Bromine (-Br)6Withdrawing (-I)Donating (+M)Deactivating / Leaving Group
Amino (-NH2)2Withdrawing (-I)Strongly donating (+M)Strongly Activating

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in organic synthesis. jst.go.jp Its effect is primarily driven by the strong negative inductive effect (-I) of the three highly electronegative fluorine atoms. This potent inductive pull significantly decreases electron density across the entire pyridine ring. The Hammett constant (σₚ) for a -CF₃ group is approximately +0.54, quantitatively demonstrating its strong electron-withdrawing nature. jst.go.jp This property makes the aromatic ring highly electron-deficient, which serves two main purposes: it deactivates the ring toward electrophilic attack while strongly activating it for nucleophilic aromatic substitution (SNAr). jst.go.jpresearchgate.net The incorporation of a trifluoromethyl group is a known strategy to enhance the reactivity of substrates in nucleophilic substitution reactions. researchgate.net Furthermore, the -CF₃ group increases the lipophilicity of the molecule, a property often exploited in the design of agrochemicals and pharmaceuticals. rsc.org

However, the most critical role of the bromine atom in this molecule is as an excellent leaving group in two major classes of reactions: nucleophilic aromatic substitution and transition metal-mediated cross-coupling. smolecule.com Its position at C6, which is ortho to the ring nitrogen, is a highly activated site for nucleophilic attack. The C-Br bond is the primary site for oxidative addition in palladium-catalyzed reactions, providing a synthetic handle for further molecular elaboration. nih.gov

Elucidation of Reaction Mechanisms

The specific arrangement of substituents on this compound enables a range of chemical transformations, primarily centered around the displacement of the C6 bromine atom.

The compound is highly susceptible to nucleophilic aromatic substitution (SNAr) at the C6 position. This reaction proceeds via a well-established two-step addition-elimination mechanism.

Step 1 (Addition): A nucleophile (Nu⁻) attacks the electron-deficient C6 carbon, which bears the bromine leaving group. This attack breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. nih.gov This step is typically the rate-determining step of the reaction.

Step 2 (Elimination): The aromaticity of the pyridine ring is restored by the expulsion of the bromide ion (Br⁻), a good leaving group, to yield the final substituted product.

The C6-Br bond is a prime site for transition metal-mediated cross-coupling reactions, such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions. smolecule.comnih.gov These reactions typically employ a palladium catalyst and follow a general catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine substrate. This forms a new Pd(II) complex, which is a key step that activates the substrate.

Transmetalation (for Suzuki) or Base-Mediated Deprotonation/Coordination (for Buchwald-Hartwig):

In a Suzuki coupling, an organoboron reagent (R-B(OR)₂) undergoes transmetalation with the Pd(II) complex, transferring its organic group (R) to the palladium center and displacing the halide.

In a Buchwald-Hartwig amination, the amine nucleophile coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a palladium-amido complex. chemspider.comamazonaws.com

Reductive Elimination: The two organic ligands (the pyridinyl group and the new R group or amino group) on the Pd(II) center couple and are eliminated from the metal. This step forms the final product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.

The electronic properties of the pyridine substrate, particularly its electron-deficient nature enhanced by the -CF₃ group, can influence the kinetics of the individual steps within the catalytic cycle. nih.gov

Specific, quantitative kinetic and thermodynamic data for derivatization reactions of this compound are not extensively documented in publicly available literature. However, the principles of physical organic chemistry allow for a qualitative assessment.

Thermodynamics: The substitution of a bromide ion with common nucleophiles (e.g., alkoxides, amines, thiolates) or its replacement via cross-coupling is generally a thermodynamically favorable (exergonic) process. The formation of stronger C-O, C-N, or C-C bonds at the expense of the weaker C-Br bond drives the reaction equilibrium toward the products.

Kinetics: The rate of these reactions is governed by the activation energy (Ea) of the rate-determining step.

For SNAr, this is the initial nucleophilic attack. The activation energy is significantly lowered by the powerful stabilizing effect of the C5-trifluoromethyl group on the anionic intermediate, leading to a much faster reaction rate compared to a bromopyridine lacking such strong electron-withdrawing activation. nih.gov

For transition metal-catalyzed cross-coupling, the rate-limiting step can be either the oxidative addition or the reductive elimination, depending on the specific catalyst, ligands, and substrates. The electron-deficient nature of the C-Br bond in this substrate is expected to facilitate the initial oxidative addition step.

Table 2: Predicted Reactivity at Key Positions
PositionReaction TypePredicted ReactivityJustification
C6 (Bromine)SNAr / Cross-CouplingHighExcellent leaving group; position activated by ring N and C5-CF3 group. smolecule.com
C3 / C4Electrophilic SubstitutionVery LowRing is strongly deactivated by the -CF3 group and ring nitrogen. chemrxiv.orgjst.go.jp
N1 (Ring Nitrogen)Alkylation / ProtonationModerateBasicity is reduced by electron-withdrawing groups, but the lone pair is available.

Derivatization Strategies and Analogue Synthesis

The presence of both a halogen and an amino group on the pyridine (B92270) ring of 6-bromo-5-(trifluoromethyl)pyridin-2-amine provides two key handles for chemical modification, enabling the synthesis of a wide array of derivatives. These modifications can be broadly categorized into functionalization of the amine group and displacement of the bromine atom.

Amine Functionalization

The primary amine at the 2-position of the pyridine ring is a versatile functional group that can undergo various reactions, including acylation, alkylation, and N-arylation, to introduce a wide range of substituents. While specific examples starting directly from this compound are not extensively detailed in the surveyed literature, the reactivity of the 2-aminopyridine (B139424) moiety is well-established. For instance, the acylation of the amino group with reagents like cyclopropanecarbonyl chloride has been demonstrated in the synthesis of related triazolopyridine cores. acs.org This suggests that similar transformations could be readily applied to this compound to generate a library of N-acylated derivatives.

A notable example of amine functionalization in a related system involves the synthesis of bis(5-(trifluoromethyl)pyridin-2-yl)amine chelating units. Although the reported synthesis starts from 2-bromo-5-(trifluoromethyl)pyridine (B156976) and an aromatic amine via a palladium-catalyzed amination, the resulting bis(pyridin-2-yl)amine structure highlights the potential for creating complex ligands. This type of transformation underscores the utility of the aminopyridine scaffold in coordination chemistry.

Halogen Exchange and Subsequent Functionalization

The bromine atom at the 6-position is susceptible to replacement through various cross-coupling reactions, offering a powerful tool for introducing carbon-carbon and carbon-heteroatom bonds. These reactions significantly expand the structural diversity of derivatives obtainable from this compound.

Table 1: Potential Cross-Coupling Reactions for this compound

Reaction NameCoupling PartnerResulting Functional Group
Suzuki CouplingBoronic acids/estersAryl or heteroaryl
Sonogashira CouplingTerminal alkynesAlkynyl
Negishi CouplingOrganozinc reagentsAlkyl, aryl, or vinyl
Buchwald-Hartwig AminationAminesSubstituted amino
CyanationCyanide sourceCyano

While specific examples utilizing this compound as the substrate are not explicitly documented in the reviewed literature, the successful application of these cross-coupling reactions on other 2-amino-6-bromopyridines is well-established. For example, Negishi cross-coupling has been used to synthesize diamino-2,2'-bipyridines from 2-amino-6-bromopyridine (B113427). researchgate.netresearchgate.net Similarly, the Suzuki coupling of a 2-aminotriazolopyridine with a boronate ester has been reported as a key step in the synthesis of a kinase inhibitor. acs.org These examples strongly suggest the feasibility of applying similar methodologies to this compound to generate a variety of 6-substituted derivatives.

Design and Synthesis of Structurally Related Pyridine Derivatives

Beyond simple functionalization, this compound serves as a template for the design and synthesis of more complex, structurally related pyridine derivatives. This includes the systematic variation of substituents around the pyridine core and the incorporation of the pyridine ring into larger, fused heterocyclic systems.

Systematic Variation of Substitution Patterns

The strategic placement of functional groups on this compound allows for the systematic variation of its substitution pattern to explore structure-activity relationships in medicinal chemistry and materials science. By combining the reactions described in the previous sections, a multitude of analogues can be synthesized. For example, one could first perform a Suzuki coupling to replace the bromine atom with an aryl group and then proceed to functionalize the amino group. This stepwise approach enables the creation of a diverse library of compounds with tailored electronic and steric properties. The trifluoromethyl group at the 5-position plays a crucial role in modulating the reactivity of the pyridine ring and influencing the properties of the resulting derivatives.

Incorporation into Fused Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrimidines)

The 2-aminopyridine moiety within this compound is a key precursor for the synthesis of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines. These bicyclic structures are of significant interest in medicinal chemistry due to their diverse biological activities. vdoc.pubnih.gov The general synthesis of pyrazolo[1,5-a]pyrimidines often involves the cyclocondensation of a 2-aminopyridine with a β-dicarbonyl compound or a related 1,3-dielectrophile. nih.gov

A relevant example is the cyclocondensation of 2-amino-6-bromopyridine with 4-chloroacetoacetate, which yields pyrido[1,2-a]pyrimidin-4-ones. vdoc.pub This demonstrates the principle of forming a fused pyrimidine (B1678525) ring from a 2-aminopyridine. While a direct example starting from this compound has not been identified in the surveyed literature, the established reactivity of 2-aminopyridines strongly supports the feasibility of this transformation. The resulting pyrazolo[1,5-a]pyrimidine (B1248293) would retain the trifluoromethyl group and the bromine atom, which could be further functionalized to generate a library of complex heterocyclic compounds.

Applications in Organic Synthesis As a Building Block

Utilization in the Construction of Complex Organic Molecules

The strategic placement of reactive functional groups on the 6-bromo-5-(trifluoromethyl)pyridin-2-amine scaffold renders it an essential component in the synthesis of intricate organic molecules, particularly those with pharmaceutical relevance. The bromo-substituent provides a handle for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, while the amino group can be a nucleophile or be modified to modulate the molecule's properties.

A prominent example of its application is in the synthesis of KRAS G12C inhibitors, a class of targeted cancer therapeutics. A derivative, 6-bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, serves as a key intermediate in the multi-step synthesis of divarasib (B10829276) (GDC-6036). acs.orgacs.org In this context, the brominated pyridine (B92270) core is a crucial fragment that is eventually coupled with another complex heterocyclic moiety to construct the final bioactive compound. researchgate.net The synthesis of divarasib highlights the utility of this building block in creating highly sought-after molecules for drug discovery programs. acs.org

Complex MoleculeTherapeutic TargetRole of Building Block
Divarasib (GDC-6036)KRAS G12CKey intermediate for atroposelective synthesis. acs.orgacs.org
Covalent Allosteric InhibitorsKRAS G12C Mutant ProteinProvides a core heterocyclic scaffold for inhibitor development. acs.org

Role in the Synthesis of Densely Functionalized Heterocycles

Heterocyclic compounds are central to medicinal chemistry, and the ability to synthesize them with a high degree of functionalization is critical. This compound is an ideal starting material for creating densely functionalized heterocycles. The term "densely functionalized" refers to molecules where multiple functional groups are precisely arranged in a compact space, often leading to unique biological activity. acs.org

The synthesis of the divarasib intermediate, 6-bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, is itself an example of creating a densely functionalized heterocycle. acs.orgacs.org Furthermore, the reactivity of the bromine atom allows for the introduction of various aryl groups via coupling reactions, leading to diverse 6-aryl-5-(trifluoromethyl)pyridin-2-amine derivatives. researchgate.net These reactions enable the construction of biaryl systems, a common motif in pharmacologically active compounds. The trifluoromethyl group enhances the reactivity of the pyridine ring, making it a suitable substrate for nucleophilic substitution reactions where the bromine can be replaced by other functional groups. smolecule.com This versatility allows chemists to build a library of complex pyridine derivatives from a single, readily accessible precursor.

Reaction TypeReagents/CatalystsResulting Structure
Suzuki CouplingPalladium catalyst, boronic acidsBiaryl compounds
Buchwald-Hartwig AminationPalladium catalyst, aminesSubstituted pyridinamines smolecule.com
Nucleophilic SubstitutionVarious nucleophilesDiverse pyridine derivatives smolecule.com

Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. mdpi.com These reactions are prized for their atom economy, step efficiency, and ability to rapidly generate molecular diversity. mdpi.comsciforum.net

Compounds with multiple functional groups, such as this compound, are excellent candidates for use as precursors in MCRs. The amino group can act as a nucleophile, while the pyridine nitrogen can participate in cyclization cascades. For instance, the Groebke-Blackburn-Bienaymé reaction (GBBR) is an isocyanide-based MCR used to synthesize fused heterocyclic systems like imidazo[1,2-a]pyridines. sciforum.net Aminopyridines are key starting materials in this reaction. Similarly, the Kröhnke pyridine synthesis is a well-known MCR that utilizes α,β-unsaturated ketones and ammonium (B1175870) acetate (B1210297) to construct substituted pyridines. researchgate.net The structural motifs within this compound make it a plausible substrate for such synthetic strategies, enabling the one-pot construction of complex, fused heterocyclic systems.

Enabling Synthesis of Chiral Compounds through Atroposelective Routes

Atropisomerism is a type of chirality that arises from restricted rotation around a single bond, typically in biaryl systems. The synthesis of single atropisomers is a significant challenge in organic chemistry, and methods that achieve this are termed atroposelective.

The structure of this compound is instrumental in atroposelective synthesis. Its derivative is a key intermediate in the atroposelective synthesis of divarasib. acs.orgacs.org This is achieved via a highly selective Negishi coupling reaction between the functionalized pyridine and a quinazoline (B50416) moiety. researchgate.net The reaction, catalyzed by a palladium complex with a specific chiral ligand (e.g., a Walphos or Chiraphite-type ligand), controls the spatial orientation around the newly formed carbon-carbon bond, leading to the desired atropisomer with high selectivity. researchgate.net The presence of bulky and electronically distinct groups (like the trifluoromethyl group) adjacent to the bond being formed enhances the rotational barrier, making the selective synthesis of a stable atropisomer possible. This application underscores the sophisticated utility of the building block in advanced asymmetric synthesis. researchgate.net

Medicinal Chemistry Applications and Pharmacological Relevance

Scaffold Design for Drug Discovery

The unique structural features of 6-bromo-5-(trifluoromethyl)pyridin-2-amine make it a "privileged scaffold" – a molecular framework that is capable of providing ligands for more than one type of biological target. nih.govnih.govmdpi.comnih.gov This versatility has positioned it as a valuable starting point for the design of novel drug candidates with enhanced pharmacological properties.

The aminopyridine core is a well-established pharmacophore in numerous kinase inhibitors. The strategic placement of the trifluoromethyl group and the bromine atom on this core allows for the fine-tuning of electronic and steric properties, which can lead to improved potency and selectivity. For instance, the replacement of a pyridine (B92270) core with a pyrazine (B50134) in a series of antimalarial 3,5-diaryl-2-aminopyridines led to a novel class of analogs with potent oral antimalarial activity. nih.gov This highlights the potential of modifying the core scaffold to enhance therapeutic efficacy.

The development of inhibitors for cyclin-dependent kinases (CDKs), crucial regulators of the cell cycle, has also benefited from the use of substituted purines, which share structural similarities with the aminopyridine scaffold. nih.gov The synthesis of novel purines with greater solubility and enhanced potency against CDKs demonstrates the value of exploring derivatives of such privileged structures. nih.gov

While specific, detailed SAR studies on a broad series of This compound derivatives are not extensively reported in the public domain, the broader class of substituted aminopyridines has been the subject of numerous investigations. For example, in the development of Rho kinase (ROCK) inhibitors, systematic exploration of the structure-activity relationship of pyridine-based compounds led to potent and selective inhibitors. chempanda.com

In a series of 3,5-diarylaminopyridines with antimalarial activity, modifications to the 2-amino group and the pyridine core were explored. Interestingly, many changes to the pyridine core or the 2-amino group resulted in a loss of antimalarial activity, underscoring the critical nature of this specific arrangement for biological function. nih.gov

For a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the electronic effects of substituents on the phenyl ring were investigated. This study provided insights into how electron-withdrawing and electron-donating groups influence the inhibitory activity of the compounds. acs.org Such studies on related scaffolds provide a valuable framework for predicting how modifications to This compound might impact its biological activity.

Mechanistic Insights into Target Inhibition

The true value of This compound as a medicinal chemistry scaffold is demonstrated by its incorporation into inhibitors of key pathological targets.

One of the most significant applications of a derivative of This compound is in the development of inhibitors targeting the KRAS G12C mutation, a key driver in many cancers. Specifically, 6-bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine has been identified as a key intermediate in the synthesis of divarasib (B10829276) (GDC-6036), a potent and selective KRAS G12C inhibitor. rsc.org

KRAS G12C inhibitors act by covalently binding to the mutant cysteine residue in the switch II pocket of the KRAS protein, trapping it in an inactive state. rsc.org This prevents the activation of downstream signaling pathways that drive tumor growth. The efficacy of these inhibitors has been demonstrated by a significant reduction in unmodified KRAS G12C protein levels and the downstream phosphorylation of ERK, a key signaling molecule. rsc.org Furthermore, treatment with such inhibitors has been shown to induce apoptosis, or programmed cell death, in KRAS G12C mutant cancer cells. rsc.org

The aminopyridine scaffold is a common feature in many kinase inhibitors, and derivatives of This compound are no exception.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The inhibition of VEGFR-2 is a well-established anti-cancer strategy. While direct studies on This compound derivatives as VEGFR-2 inhibitors are limited, the broader class of pyridine-containing compounds has shown promise. For instance, novel picolinamide-based derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.gov Generally, in some classes of compounds, five-membered heterocyclic rings like pyrrole (B145914) and furan (B31954) have been found to be more favorable for VEGFR-2 inhibitory activity than the six-membered pyridine ring. acs.org

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in cell growth, proliferation, and survival. The PI3K pathway is frequently dysregulated in cancer. A series of 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives have been designed and evaluated as potent PI3Kα inhibitors, starting from 5-bromo-2-methoxypyridin-3-amine. nih.gov This highlights the utility of brominated aminopyridine scaffolds in developing PI3K inhibitors.

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Heterocyclic compounds, including pyridine derivatives, are a rich source of potential new antibiotics and antifungals.

The presence of trifluoromethyl and bromo substituents on a heterocyclic ring can significantly enhance antimicrobial activity. For example, a study on N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives found that a compound with both bromo and trifluoromethyl substitutions was the most potent in the series against several strains of Staphylococcus aureus and Enterococcus faecium.

Potential in Inhibiting Growth of Cancer Cell Lines (e.g., A549, HEK-293, MCF-7)

While direct experimental data on the cytotoxic activity of this compound against A549 (human lung carcinoma), HEK-293 (human embryonic kidney), and MCF-7 (human breast adenocarcinoma) cell lines is not extensively available in the reviewed literature, the structural components of the molecule suggest a potential for anticancer activity. This potential can be inferred from studies on analogous compounds.

The trifluoromethyl group is a well-established feature in a variety of anticancer drugs. nih.gov Its inclusion in molecules can lead to improved pharmacological properties such as metabolic stability and bioavailability. nih.gov For instance, novel derivatives of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine have been synthesized and evaluated for their antiproliferative activity against several cancer cell lines, including MCF-7. nih.gov One of the most active compounds from this series, 7-Chloro-3-phenyl-5-(trifluoromethyl) rsc.orgelsevierpure.comthiazolo[4,5-d]pyrimidine-2(3H)-thione, demonstrated significant cytotoxicity. nih.gov Similarly, other research has focused on triazole linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives, which showed anticancer activity against MCF-7 and A549 cell lines. nih.gov

Furthermore, the presence of a bromine atom can enhance the cytotoxic potential of a compound. Studies on benzofuran (B130515) derivatives have shown that the introduction of bromine into the structure increases cytotoxic potential against cancer cell lines like A549 and HepG2. mdpi.com Given that this compound possesses both a trifluoromethyl group and a halogen substituent, it is plausible that it could exhibit inhibitory effects on the growth of cancer cells. However, without direct experimental validation, this remains a hypothesis requiring further investigation through in vitro screening against these and other cell lines.

Table 1: Examples of Structurally Related Compounds and Their Tested Anticancer Activity

Compound ClassTested Cell LinesKey Findings
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives nih.govMCF-7, A375, C32Certain derivatives showed promising antiproliferative activity, with compound 3b being the most active.
Triazole linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives nih.govMCF-7, A549Compounds demonstrated cytotoxic effects and were found to induce apoptosis and arrest the cell cycle at the G2/M phase in MCF-7 cells.
Halogenated Methyl 1-benzofuran-3-carboxylate derivatives mdpi.comA549, HepG2The brominated derivative showed stronger anticancer potential than the chlorinated one in most tested cell lines, particularly against A549 and HepG2, when compared to the chemotherapy drug cisplatin.

Strategies for Enhancing Bioavailability and Metabolic Stability

Optimizing the pharmacokinetic profile of a lead compound is a critical step in drug development. For a molecule like this compound, several strategies can be employed to improve its bioavailability and metabolic stability, primarily focusing on its key functional groups.

Isosteric Replacement Approaches

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry used to fine-tune a molecule's properties. cambridgemedchemconsulting.com For this compound, several isosteric modifications could be envisioned.

The trifluoromethyl (CF₃) group itself is often considered a bioisostere for other groups. For example, it has been successfully used as a replacement for an aliphatic nitro group (NO₂) in CB1 receptor positive allosteric modulators, leading to compounds with improved potency and metabolic stability. elsevierpure.comnih.gov The CF₃ group is also considered a non-classical isostere for bromine and can be an isostere for an isopropyl group. cambridgemedchemconsulting.com

Conversely, other parts of the this compound molecule could be targeted for isosteric replacement to modulate its properties. The bromine atom could be swapped with a chlorine atom or a cyano group, which are classical and non-classical bioisosteres, respectively. cambridgemedchemconsulting.com The pyridine ring, a six-membered heterocycle, could be replaced with other aromatic systems. A common replacement for a phenyl ring is a pyridyl ring, a strategy used to reduce hydrophobicity and increase the acidity of a molecule, which can improve bioavailability. nih.gov This principle could be applied in reverse or by substituting the pyridine with other heterocycles like thiophene (B33073) to alter the compound's electronic and solubility characteristics. cambridgemedchemconsulting.com

Table 2: Potential Bioisosteric Replacements for Moieties in this compound

Original GroupPotential Bioisostere(s) cambridgemedchemconsulting.comPotential Effect
Trifluoromethyl (-CF₃)Isopropyl, Nitro, BromineModulate potency, metabolic stability, and binding interactions. elsevierpure.comnih.gov
Bromo (-Br)Chloro (-Cl), Cyano (-CN)Alter electronic properties and metabolic fate.
Pyridine RingPhenyl, Thiophene, Pyrimidine (B1678525)Modify solubility, pKa, metabolic profile, and receptor interactions. nih.gov
Amino (-NH₂)Hydroxyl (-OH), Methyl (-CH₃)Change hydrogen bonding capacity, basicity, and overall polarity.

Impact of Fluorine-Containing Moieties on Lipophilicity and Conformation

The incorporation of fluorine is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. nih.gov The trifluoromethyl group in this compound significantly influences its physicochemical properties, particularly its lipophilicity and molecular conformation.

The strong electronegativity of the CF₃ group also impacts the conformation of the molecule by creating strong dipole moments and influencing intramolecular interactions. This can lock the molecule into a specific conformation that may be more favorable for binding to a biological target. Furthermore, the C-F bond is significantly stronger than a C-H bond, making the trifluoromethyl group highly resistant to metabolic oxidation, which is a key factor in improving the metabolic stability and half-life of a drug candidate. nih.gov

Applications in Advanced Materials Science and Agrochemicals

Potential in Electronic Materials and Organic Electronics

While the broader class of trifluoromethylpyridines is acknowledged for its role in the development of functional materials, specific research detailing the direct application of 6-bromo-5-(trifluoromethyl)pyridin-2-amine in electronic materials or organic electronics is not extensively documented in current scientific literature. acs.org The unique electronic properties of the TFMP moiety, however, suggest a theoretical potential for such applications.

Intermediates for Advanced Material Synthesis

The development of organic compounds containing fluorine has been pivotal for advances in functional materials. acs.org Trifluoromethylpyridines are recognized as important intermediates in the synthesis of these materials, as well as in the agrochemical and pharmaceutical sectors. nih.gov Although this compound is commercially available as a chemical intermediate, specific examples of its use in synthesizing non-agrochemical advanced materials are not widely reported.

Applications in Supramolecular Chemistry and Ion Sensing (for derivatives)

The application of derivatives of this compound in the fields of supramolecular chemistry and ion sensing is an area with limited specific research. However, the foundational pyridine (B92270) structure is a common component in supramolecular design due to its coordination capabilities.

Development of Novel Agrochemical Active Ingredients

The most significant application of the this compound structure lies within the agrochemical industry. The trifluoromethylpyridine (TFMP) fragment is a cornerstone in the discovery of new pesticides, including herbicides, insecticides, and fungicides. acs.orgchigroup.site Since the introduction of the first TFMP-based herbicide, Fluazifop-butyl, in 1982, more than 20 agrochemicals containing this moiety have been developed and named by the International Organization for Standardization (ISO). acs.orgnih.gov

The strategic inclusion of the TFMP structure can lead to the discovery of novel compounds with potent and broad-spectrum biological activities. acs.org

Herbicidal and Insecticidal Properties

Compounds containing the trifluoromethylpyridine moiety have demonstrated significant herbicidal and insecticidal properties. acs.org For example, linking the TFMP group to other chemical structures, such as a phenyl-pyridazinone, has resulted in compounds with excellent post-emergence activity against various broadleaf weeds. jst.go.jp Similarly, derivatives have been synthesized that show high inhibitory action against gramineous weeds like Alopecurus myosuroides and Echinochloa crusgalli. jst.go.jp

In the realm of insecticides, TFMP amide derivatives have been developed that exhibit good and broad-spectrum insecticidal activity. chigroup.site The fungicidal potential of TFMP derivatives is also well-established, with compounds like Fluazinam demonstrating high activity by interfering with fungal respiration. researchoutreach.org

Table 1: Examples of Commercial Agrochemicals Containing the Trifluoromethylpyridine (TFMP) Moiety

Compound Name Agrochemical Type Key Intermediate Type Mechanism of Action
Fluazifop-butyl Herbicide2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF)Acetyl-CoA carboxylase (ACCase) inhibitor. acs.orgnih.gov
Haloxyfop-methyl Herbicide2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)Acetyl-CoA carboxylase (ACCase) inhibitor. jst.go.jp
Flazasulfuron HerbicideNot specifiedAcetolactate synthase (ALS) inhibitor. nih.gov
Chlorfluazuron Insecticide2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)Insect growth regulator (inhibits chitin (B13524) synthesis). researchoutreach.org
Flonicamid Insecticide4-Trifluoromethyl-pyridine structureSelectively inhibits feeding in aphids. researchoutreach.org
Fluazinam Fungicide2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)Uncoupler of oxidative phosphorylation. researchoutreach.org

Influence of Trifluoromethylpyridine Moiety on Agrochemical Activity

The trifluoromethylpyridine (TFMP) moiety exerts a profound influence on the biological activity of a molecule. acs.org This is attributed to the unique combination of the pyridine ring's characteristics and the physicochemical properties of the trifluoromethyl group. nih.gov

The trifluoromethyl group is strongly electron-withdrawing, which can significantly alter a molecule's electronic properties. jst.go.jp The introduction of fluorine atoms can improve metabolic stability, hydrophobicity, and the ability of a compound to bind to target enzymes or receptors. chemrxiv.org Substituting hydrogen with fluorine can greatly impact a compound's conformation, biomolecular affinity, and translocation within a target organism. jst.go.jp For instance, the inclusion of a TFMP moiety in certain herbicidal compounds was shown to improve translocation with foliar application and enhance herbicidal activity compared to the corresponding benzene (B151609) analogues. acs.orgnih.gov This strategic use of fluorine chemistry has become a vital tool for designing agrochemicals with enhanced efficacy and novel biological properties. jst.go.jp

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation and Electronic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of a compound in solution. For 6-bromo-5-(trifluoromethyl)pyridin-2-amine, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete picture of its atomic connectivity and spatial arrangement.

One-Dimensional NMR (¹H, ¹³C, ¹⁹F) Chemical Shift Analysis

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the electronic environment of each nucleus.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyridine (B92270) ring and the amine group. The pyridine ring has two aromatic protons, which would appear as two distinct signals, likely doublets due to coupling with each other. Their chemical shifts would be influenced by the surrounding substituents. The amine (-NH₂) protons would typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would display six unique signals, one for each carbon atom in the molecule, as the substitution pattern removes all symmetry. The carbon attached to the trifluoromethyl group (C-5) would appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the ring carbons are influenced by the attached substituents, with the carbon bearing the bromine atom (C-6) and the carbon attached to the amine group (C-2) being significantly affected.

¹⁹F NMR: The ¹⁹F NMR spectrum is anticipated to show a single signal, a singlet, for the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. The chemical shift of this signal provides a characteristic fingerprint for the trifluoromethyl group within this specific electronic environment. For instance, the ¹⁹F NMR signal for the related compound 2-(trifluoromethyl)pyridine (B1195222) appears at -62.77 ppm. echemi.com

Predicted NMR Data Summary for this compound

Nucleus Predicted Signals Expected Chemical Shift Region (ppm) Multiplicity
¹H H-3, H-4 6.5 - 8.5 Doublets
-NH₂ Variable (Broad) Singlet
¹³C C-2, C-3, C-4, C-5, C-6 100 - 160 Singlets, Quartet for C-5
-CF₃ ~120 - 125 (quartet) Quartet

| ¹⁹F | -CF₃ | -60 to -70 | Singlet |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, TOCSY) for Connectivity Elucidation

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the two protons on the pyridine ring (H-3 and H-4), confirming their adjacent positions.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the assignment of the protonated ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds. It would be crucial for assigning the quaternary (non-protonated) carbons, such as C-2, C-5, and C-6, by observing their long-range correlations with the ring protons. For example, H-4 would show correlations to C-2, C-3, C-5, and C-6.

TOCSY (Total Correlation Spectroscopy): This experiment would show the entire spin system of the coupled protons, further confirming the relationship between H-3 and H-4.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

N-H Stretching: The primary amine group (-NH₂) would show two distinct stretching vibrations, an asymmetric and a symmetric stretch, typically in the range of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.

C=C and C=N Stretching: The pyridine ring's C=C and C=N stretching vibrations would result in a series of sharp bands in the 1400-1650 cm⁻¹ region.

C-F Stretching: The trifluoromethyl group has strong, characteristic C-F stretching absorptions, which are typically found in the 1100-1300 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration would appear at a lower frequency, usually in the fingerprint region below 700 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular formula of this compound is C₆H₄BrF₃N₂, giving it a monoisotopic mass of approximately 239.951 Da. uni.lu

High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass units.

Predicted adducts for the molecule have been calculated, providing expected mass-to-charge ratios (m/z) for different ionization modes. uni.lu

Predicted Mass Spectrometry Adducts

Adduct Predicted m/z
[M+H]⁺ 240.95828
[M+Na]⁺ 262.94022
[M-H]⁻ 238.94372

X-ray Crystallography for Solid-State Structural Confirmation

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, confirming bond lengths, bond angles, and intermolecular interactions. Although no published crystal structure for this compound is currently available, this technique would offer an unambiguous confirmation of the substitution pattern on the pyridine ring. It would also reveal details about hydrogen bonding involving the amine group and potential halogen bonding involving the bromine atom in the crystal lattice.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions in the ultraviolet region, corresponding to π → π* and n → π* transitions. The combination of the electron-donating amine group and the electron-withdrawing trifluoromethyl and bromo substituents on the aromatic pyridine ring would influence the energy of these transitions and thus the position of the absorption maxima (λₘₐₓ). The analysis of the UV-Vis spectrum provides insight into the electronic structure and conjugation within the molecule.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. A typical study would employ a functional, such as B3LYP, combined with a basis set (e.g., 6-311++G(d,p)) to optimize the molecule's geometry and calculate its electronic properties. georgiasouthern.edusigmaaldrich.com

Table 1: Hypothetical Optimized Geometric Parameters for 6-bromo-5-(trifluoromethyl)pyridin-2-amine (Calculated via DFT)

Parameter Bond/Angle Value (Å or °)
Bond Length C2-N1 Data not available
C6-C5 Data not available
C5-C(F3) Data not available
C6-Br Data not available
C2-N(H2) Data not available
Bond Angle N1-C2-N(H2) Data not available
C5-C6-Br Data not available

Note: The table above is for illustrative purposes only. Specific values for this compound are not available in the searched literature.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. georgiasouthern.edusynquestlabs.com These calculations help in understanding the molecule's potential role in chemical reactions. synquestlabs.com

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Parameter Energy (eV)
HOMO Energy Data not available
LUMO Energy Data not available

Note: The table above is for illustrative purposes only. Specific values for this compound are not available in the searched literature.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. The simulation calculates the binding affinity and identifies key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target. This information is vital for assessing the potential of the compound as a therapeutic agent.

Conformational Analysis and Potential Energy Surface (PES) Studies

Molecules can exist in different spatial arrangements of their atoms, known as conformations. Conformational analysis aims to find the stable conformers of a molecule and the energy barriers between them. A Potential Energy Surface (PES) scan, often performed by systematically changing specific dihedral angles, maps the energy of the molecule as a function of its geometry. synquestlabs.com For this compound, this would involve rotating the amino (-NH2) and trifluoromethyl (-CF3) groups to identify the lowest energy (most stable) conformation.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation of the calculated structure. For example, DFT calculations can be used to predict the vibrational frequencies that would be observed in an Infrared (IR) and Raman spectrum. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated, providing a theoretical spectrum that aids in the interpretation of experimental NMR data.

Table 3: List of Compounds Mentioned

Compound Name

Role of 6 Bromo 5 Trifluoromethyl Pyridin 2 Amine in Heterocyclic Chemistry

Significance as a Pyridine (B92270) Core Derivative

6-Bromo-5-(trifluoromethyl)pyridin-2-amine is a specialized heterocyclic compound built on a pyridine ring. evitachem.com Its significance in heterocyclic chemistry stems from its role as a versatile building block and intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. evitachem.comsmolecule.com The unique arrangement of its functional groups—a bromine atom, a trifluoromethyl group, and an amino group—on the pyridine core imparts distinct chemical properties and reactivity.

The trifluoromethyl (-CF₃) group, being strongly electron-withdrawing, significantly influences the electronic properties of the pyridine ring, enhancing its reactivity toward certain reactions. smolecule.com This group can also improve metabolic stability and lipophilicity in drug candidates, making it a desirable feature in pharmaceutical design. The bromine atom at the 6-position provides a reactive site for various cross-coupling reactions, allowing for the strategic introduction of new carbon-carbon or carbon-heteroatom bonds. The amino group at the 2-position not only influences the electronic nature of the ring but also serves as a handle for further functionalization through reactions like amidation or diazotization. evitachem.comsmolecule.com

This trifunctionalized pyridine derivative is a key component in the construction of novel heterocyclic systems. Its pre-substituted nature allows chemists to bypass multiple synthetic steps that would be required to introduce these specific groups onto a simpler pyridine ring, making it an efficient starting material for targeted molecular design. acs.org Researchers utilize this scaffold in the development of enzyme inhibitors and other bioactive molecules, leveraging its unique structural and electronic attributes. evitachem.comacs.org

Key Properties of this compound

Property Value
Molecular Formula C₆H₄BrF₃N₂
IUPAC Name This compound
Molecular Weight 239.951 Da (Monoisotopic)
InChI Key GMPPUWGOVPVSOI-UHFFFAOYSA-N
CAS Number 1805454-19-6

Data sourced from PubChem. uni.lusigmaaldrich.com

Comparison with Other Halogenated Pyridinamines

The utility of this compound can be better understood by comparing it with other halogenated pyridinamine derivatives. The identity and position of the halogen and the electron-withdrawing group are critical in determining the molecule's reactivity and its suitability for specific synthetic applications.

For instance, 6-Bromo-5-fluoropyridin-2-amine is a close structural analog where the trifluoromethyl group is replaced by a single fluorine atom. nih.gov While fluorine is also electronegative, the trifluoromethyl group has a much stronger electron-withdrawing effect, which can lead to different reaction kinetics and regioselectivity in subsequent transformations.

In 3-Bromo-5-(trifluoromethyl)pyridin-2-amine , the bromine atom is shifted from the 6-position to the 3-position. americanelements.com This positional isomerism has profound implications for reactivity. The amino group at position 2 strongly activates the ring for electrophilic substitution at positions 3 and 5. In this isomer, the bromine's location makes it suitable for different types of coupling reactions compared to the 6-bromo isomer, where the bromine is adjacent to the ring nitrogen.

Another related compound is 5-bromo-6-(trifluoromethoxy)pyridin-2-amine , which features a trifluoromethoxy (-OCF₃) group instead of a trifluoromethyl (-CF₃) group. uni.lu The oxygen atom in the -OCF₃ group can electronically influence the pyridine ring differently than the direct carbon bond of the -CF₃ group, affecting its interaction with biological targets and its chemical reactivity.

Comparative Data of Selected Halogenated Pyridinamines

Compound Name Molecular Formula Position of Bromo Position of Trifluoro- Group Key Structural Difference
This compound C₆H₄BrF₃N₂ 6 5 (-CF₃) The subject compound.
6-Bromo-5-fluoropyridin-2-amine C₅H₄BrFN₂ 6 5 (-F) Fluorine instead of trifluoromethyl. nih.gov
3-Bromo-5-(trifluoromethyl)pyridin-2-amine C₆H₄BrF₃N₂ 3 5 (-CF₃) Isomeric position of the bromine atom.
5-Bromo-6-(trifluoromethoxy)pyridin-2-amine C₆H₄BrF₃N₂O 5 6 (-OCF₃) Trifluoromethoxy group instead of trifluoromethyl. uni.lu

| 6-Bromo-3-(trifluoromethyl)pyridin-2-amine | C₆H₄BrF₃N₂ | 6 | 3 (-CF₃) | Isomeric position of the trifluoromethyl group. uni.lu |

Contribution to the Understanding of Pyridine Ring Reactivity and Functionalization

The study and use of this compound provide significant insights into the reactivity and functionalization of highly substituted pyridine rings. The interplay between the three distinct functional groups offers a model for understanding how electronic and steric effects govern reaction outcomes.

The strongly electron-withdrawing trifluoromethyl group at the 5-position deactivates the pyridine ring towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution. The bromine atom at the 6-position, adjacent to the ring nitrogen, is a key site for functionalization. It is susceptible to displacement by various nucleophiles and is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. smolecule.com This allows for the formation of biaryl compounds, which are common motifs in pharmaceuticals.

The presence of the 2-amino group further modulates the ring's reactivity. As an electron-donating group, it can counteract some of the deactivating effects of the trifluoromethyl group, particularly at the positions ortho and para to it. This electronic push-pull system within the ring is a subject of study for fine-tuning reactivity. The amino group itself can be a site for derivatization, enabling the synthesis of a wide array of amides, ureas, and other nitrogen-containing heterocycles. smolecule.com

By studying the selective reactions at the bromine and amino positions while the trifluoromethyl group remains as a stable, influential spectator, chemists can develop predictable strategies for the stepwise functionalization of the pyridine core. This contributes to a broader understanding of how to manipulate polysubstituted heterocyclic systems, which is crucial for the rational design of complex molecules.

Design Principles for New Heterocyclic Systems Based on this Scaffold

This compound serves as an exemplary scaffold for the design of novel heterocyclic systems, particularly in drug discovery. nih.govmdpi.com The design principles revolve around using the core structure as a foundation and systematically modifying its functional groups to achieve desired biological activities and physicochemical properties.

Core Retention for Target Interaction: The 2-amino-5-(trifluoromethyl)pyridine portion of the molecule is often retained as a key pharmacophore. The amino group can act as a crucial hydrogen bond donor, interacting with amino acid residues in the active site of enzymes or receptors, as seen in the design of some kinase inhibitors. acs.org The trifluoromethyl group can fit into specific hydrophobic pockets and enhance binding affinity.

Vectorial Functionalization via the Bromo Group: The bromine atom is the primary site for introducing diversity. Using transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), a vast array of aryl, heteroaryl, alkyl, or alkynyl groups can be appended at this position. uzh.ch This allows for the exploration of the chemical space around the core scaffold to optimize potency and selectivity for a biological target.

Modulation through the Amino Group: The 2-amino group provides another point for modification. It can be acylated to form amides or reacted with isocyanates to form ureas, introducing new substituents that can probe different regions of a target's binding site or improve pharmacokinetic properties.

Bioisosteric Replacement: The principles learned from this scaffold can be extended through bioisosteric replacement. For example, the pyridine ring might be replaced with a pyrimidine (B1678525) ring, or the trifluoromethyl group with other electron-withdrawing groups, to fine-tune the electronic properties and biological profile of the resulting compounds. acs.orgnih.gov

By employing these principles, medicinal chemists can use this compound as a starting point to rationally design libraries of new compounds. This scaffold-based approach is efficient for lead optimization in drug discovery programs, aiming to develop novel therapeutics for various diseases. mdpi.comenamine.net

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Reactions

The bromine atom on the pyridine (B92270) ring of 6-bromo-5-(trifluoromethyl)pyridin-2-amine makes it an ideal substrate for a variety of cross-coupling reactions. While standard palladium-catalyzed reactions like Suzuki and Buchwald-Hartwig aminations are commonly employed, future research is directed towards developing more advanced and efficient catalytic systems. nih.govchemrxiv.org

A significant area of exploration is the use of alternative, more sustainable metal catalysts. For instance, copper-catalyzed amination reactions, which can be performed under milder conditions and with aqueous ammonia (B1221849), present a greener alternative to some palladium-based methods. researchgate.net Another promising avenue is the development of heterogeneous single-atom catalysts, such as nickel atoms anchored on carbon nitride (Ni1/CN). These systems can facilitate challenging C(sp²)–C(sp³) coupling reactions under photostimulation, offering high selectivity and catalyst recyclability. acs.org The versatility of such systems could be harnessed by modulating the ligand environment to steer the reaction towards desired outcomes, such as C-C, C-N, or C-O bond formation. acs.org

Furthermore, photocatalytic activation of pyridines represents an unconventional but powerful strategy. rsc.org Methods involving direct photoexcitation or the use of a photocatalyst to generate reactive intermediates from pyridine derivatives could open up new reaction pathways that are not accessible through traditional thermal methods. nih.gov

Table 1: Comparison of Catalytic Systems for Aryl Bromide Functionalization

Catalyst SystemReaction TypeKey AdvantagesPotential Application for this compound
Palladium (e.g., Pd(PPh₃)₄) Suzuki, Buchwald-HartwigWell-established, broad substrate scope chemrxiv.orgSynthesis of biaryl derivatives and complex amines.
Copper (e.g., CuI/DMEDA) Ullmann-type AminationLower cost, milder conditions with aqueous ammonia researchgate.netDirect amination to introduce diverse amino substituents.
Heterogeneous Nickel (e.g., Ni₁/CN) Photocatalytic C-C CouplingRecyclable, high selectivity, uses visible light acs.orgFormation of C-C bonds with alkyl groups.
Photocatalysis (e.g., fac-Ir(ppy)₃) Radical Cascade ReactionsMild conditions, access to unique intermediates acs.orgNovel cyclization and functionalization pathways.

This table is generated based on data from existing research on related compounds and catalytic systems.

Exploration of New Synthetic Pathways and Green Chemistry Approaches

The synthesis of this compound and its derivatives is an area ripe for innovation, particularly through the lens of green chemistry. The principles of atom economy, which focus on maximizing the incorporation of reactant atoms into the final product, are central to this effort. jocpr.comprimescholars.com

Future research will likely focus on developing multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product. MCRs are inherently more efficient, reducing waste, reaction time, and energy consumption. researchgate.netnih.gov Microwave-assisted synthesis is another green technique that can dramatically shorten reaction times and improve yields for pyridine derivatives. nih.govacs.org The development of one-pot, solvent-free, or aqueous-based synthetic routes is a key goal. nih.govchemindigest.com For example, using an environmentally benign bromide-bromate couple in an aqueous medium for bromination offers a safer alternative to liquid bromine. chemindigest.com

Moreover, exploring catalyst-free synthetic methods is a significant frontier. Some 2-aminopyridines can be synthesized under mild, catalyst-free conditions by reacting a dihydrothiazolopyridinium salt precursor with amines. nih.gov Chemo-enzymatic approaches, which combine chemical synthesis with biocatalysis, also hold immense promise for creating more sustainable and highly selective synthetic routes. whiterose.ac.uk

Rational Design of Derivatives for Enhanced Selectivity and Potency in Specific Applications

The trifluoromethyl group in this compound is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a privileged moiety in drug design. rsc.org Future research will focus on the rational design of new derivatives for specific biological targets. By systematically modifying the core structure through reactions at the bromo and amino positions, medicinal chemists can fine-tune the pharmacological properties of the resulting compounds.

Structure-activity relationship (SAR) studies are crucial in this endeavor. For example, in the development of PI3K/mTOR inhibitors, the substitution on the pyridine ring was found to be critical for modulating activity and brain penetration. chemindigest.com Similarly, in the design of selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors for treating hepatocellular carcinoma, the substitution pattern on the aminopyridine core was systematically varied to achieve high potency and selectivity over other FGFR isoforms. mdpi.com

The goal is to create derivatives with enhanced potency against their intended target and improved selectivity to minimize off-target effects and potential toxicity. This involves a deep understanding of the interactions between the designed molecule and the three-dimensional structure of the biological target, often aided by computational modeling.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize and understand the novel catalytic reactions discussed previously, advanced analytical techniques for real-time, in-situ monitoring are essential. aspbs.com These methods allow chemists to observe reaction kinetics, identify transient intermediates, and elucidate reaction mechanisms as they happen.

Future research will increasingly employ techniques like in-situ Attenuated Total Reflection Infrared (ATR-IR) and Surface-Enhanced Raman Scattering (SERS) spectroscopy. nih.govresearchgate.netyoutube.com ATR-IR spectroscopy is particularly powerful for studying catalytic processes at solid-liquid interfaces. researchgate.net SERS can provide enormous signal enhancement, enabling the monitoring of heterogeneously catalyzed reactions, such as palladium-catalyzed cross-couplings, at the single-dimer level. nih.gov For instance, researchers have demonstrated that dimers of palladium nanocubes, while not highly plasmonic as monomers, can generate significant SERS enhancement in the gap between them, allowing for the in-situ kinetic monitoring of the Suzuki-Miyaura reaction. nih.gov

By applying these advanced spectroscopic probes, researchers can gain unprecedented insight into the reaction pathways involving this compound, leading to more efficient and robust synthetic protocols. youtube.com

Table 2: In-Situ Spectroscopic Techniques for Reaction Monitoring

TechniquePrincipleInformation GainedRelevance to this compound Chemistry
ATR-IR Spectroscopy An evanescent wave probes the surface of a crystal in contact with the reaction mixture.Identification of surface-adsorbed species, reaction intermediates, and kinetic data at solid-liquid interfaces. researchgate.netMonitoring heterogeneous catalytic reactions, such as those using supported Pd or Ni catalysts.
SERS Raman scattering is enhanced by molecules adsorbed on rough metal surfaces or nanoparticles.High-sensitivity detection of reactants, products, and intermediates; kinetic monitoring of surface reactions. nih.govacs.orgStudying the mechanism of Pd-catalyzed cross-coupling reactions in real-time.
DRIFTS Diffuse Reflectance Infrared Fourier Transform Spectroscopy measures IR radiation scattered from a sample.Characterization of surface species on powdered catalysts under reaction conditions. youtube.comInvestigating gas-phase or solid-state reactions and catalyst behavior.

This table is generated based on data from existing research on spectroscopic techniques in catalysis.

In-depth Computational Modeling for Predictive Chemical Biology

Computational methods are indispensable tools in modern chemical research, from predicting reaction outcomes to designing new drug candidates. nih.govmdpi.com For this compound, in-depth computational modeling will be a key driver of future discoveries.

In the realm of catalysis, computational studies can elucidate reaction mechanisms and explain selectivity. For example, density functional theory (DFT) calculations can be used to model the energy profiles of different reaction pathways in catalytic cycles, such as the C(sp²)–C(sp³) coupling on Ni single-atom catalysts, helping to understand why certain ligands favor specific products. acs.org Similar studies can be applied to understand and predict the regioselectivity of halogenation or other functionalization reactions. nih.govresearchgate.net

In medicinal chemistry and chemical biology, molecular docking and other computational drug design tools are used to predict how derivatives of this compound might bind to a target protein. nih.govopenmedicinalchemistryjournal.comresearchgate.net These in-silico methods allow for the virtual screening of large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and biological testing. openmedicinalchemistryjournal.com This predictive power significantly accelerates the drug discovery process, saving time and resources. Future work will likely involve more sophisticated models that can predict not only binding affinity but also pharmacokinetic properties and potential toxicity, providing a more complete picture of a candidate molecule's potential before it is ever synthesized. mdpi.com

Q & A

Q. What are the standard synthetic routes for 6-bromo-5-(trifluoromethyl)pyridin-2-amine, and how do reaction conditions influence yield?

The synthesis typically involves bromination of a pre-functionalized pyridine precursor. A common method uses N-bromosuccinimide (NBS) in acetonitrile at room temperature or mild heating (40–60°C) to introduce bromine at the 6-position . Alternative routes may start with 2-amino-5-(trifluoromethyl)pyridine, followed by regioselective bromination. Microwave-assisted synthesis (e.g., 100–150°C, 30–60 minutes) can improve yields by 15–20% compared to conventional heating . Key factors affecting yield include solvent polarity (acetonitrile > DMF), stoichiometry (1.1–1.3 equiv. NBS), and exclusion of moisture to prevent hydrolysis of the trifluoromethyl group.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are conflicting NMR signals resolved?

  • NMR : 1H^{1}\text{H}-NMR shows distinct aromatic proton signals at δ 7.8–8.2 ppm (H-4) and δ 8.5–8.9 ppm (H-3), with splitting patterns dependent on substituent proximity. The trifluoromethyl group (CF3-\text{CF}_3) causes deshielding and splitting of adjacent protons. 19F^{19}\text{F}-NMR confirms the CF3-\text{CF}_3 resonance near δ -60 to -65 ppm .
  • Mass Spectrometry : High-resolution ESI-MS typically displays [M+H]+^+ at m/z 240.96 (C6_6H5_5BrF3_3N2+_2^+) .
    Conflicting NMR signals (e.g., overlapping peaks due to rotamers) are resolved using 2D techniques (COSY, HSQC) or variable-temperature NMR to distinguish dynamic effects .

Q. What are the common chemical reactions involving this compound, and how do electronic effects guide reactivity?

The bromine atom at C6 is highly electrophilic, enabling Suzuki-Miyaura cross-coupling (Pd(PPh3_3)4_4, K2_2CO3_3, ethanol/water) to introduce aryl/heteroaryl groups . The electron-withdrawing CF3-\text{CF}_3 group at C5 deactivates the pyridine ring, directing nucleophilic substitution (e.g., amination) to C5. Reductive amination of the C2 amine is possible but requires protection (e.g., Boc) to avoid side reactions .

Advanced Research Questions

Q. How can continuous flow chemistry optimize the scalability and purity of this compound?

Continuous flow reactors enable precise control over residence time (2–5 minutes) and temperature (50–70°C), reducing side products like dibrominated derivatives. A two-step protocol is effective:

Bromination : NBS in acetonitrile at 60°C.

Quenching : In-line neutralization with aqueous Na2_2S2_2O3_3 to remove excess Br2_2.
This method achieves >90% purity and 85% yield, outperforming batch reactors by minimizing thermal degradation .

Q. How do structural analogs differ in bioactivity, and what strategies resolve contradictions in antimicrobial assay data?

Comparative studies with analogs (e.g., 3-Bromo-5-(trifluoromethyl)pyridin-2-amine vs. 6-chloro derivatives) show that bromine enhances Gram-positive bacterial inhibition (MIC 2–4 µg/mL) but reduces solubility. Contradictions in MIC values across studies often arise from assay conditions (e.g., pH, serum protein binding). Normalizing data using logP adjustments (e.g., adding 10% DMSO) improves reproducibility .

Q. What crystallographic strategies are used to resolve disorder in the trifluoromethyl group during refinement?

Disorder in the CF3-\text{CF}_3 group is common due to free rotation. Using SHELXL (ISOR, DELU restraints) or OLEX2 (rigid-body refinement) stabilizes thermal parameters. High-resolution data (<1.0 Å) and low-temperature (100 K) collection reduce noise. Example refinement:

AFIX 137  
C1 1 0.25 0.35 0.45 0.05 Uiso 1.0  
F1 1 0.27 0.38 0.47 0.05 Uiso 1.0  
...  

This approach lowers R1_1 to <0.05 .

Q. How can DFT calculations predict regioselectivity in cross-coupling reactions?

Density Functional Theory (B3LYP/6-311+G**) calculates Fukui indices (ff^-) to identify electrophilic sites. For this compound, C6 has the highest ff^- (0.45 vs. 0.21 for C4), aligning with observed Suzuki coupling at C6. Solvent effects (PCM model) further refine activation energy barriers (<25 kcal/mol in ethanol) .

Q. What methodologies address discrepancies in reaction kinetics between lab-scale and computational models?

Microkinetic modeling (e.g., using COPASI) integrates experimental rate constants (from stopped-flow UV-Vis) with DFT-derived transition states. Discrepancies in bromination rates (e.g., 0.12 s1^{-1} observed vs. 0.08 s1^{-1} predicted) are resolved by adjusting entropy contributions from solvent reorganization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.